

Comparative analysis of Normesuximide-d5 from different vendors

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Compound of Interest		
Compound Name:	Normesuximide-d5	
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Comparative Analysis of Normesuximide-d5 from Various Vendors

For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate bioanalytical studies. This guide provides a comparative analysis of **Normesuximide-d5**, a deuterated analog of Normesuximide, from several prominent vendors. The comparison focuses on key quality attributes such as chemical purity and isotopic enrichment, supported by available data and generalized experimental protocols.

Quantitative Data Summary

The following table summarizes the available quantitative data for **Normesuximide-d5** from different vendors. It is important to note that direct access to Certificates of Analysis (CoAs) for **Normesuximide-d5** was limited for some vendors, and the information presented is based on publicly available product specifications.



Vendor	Product Name	CAS Number	Molecular Formula	Molecular Weight	Chemical Purity	Isotopic Enrichme nt
LGC Standards	Normesuxi mide-d5	1185130- 51-1	C11H6D5N O2	194.24	>95% (by HPLC)[1] [2][3][4]	Not specified
Expert Synthesis Solutions (ESS)	Normethsu ximide-D5	1185130- 51-1	C11H6D5N O2	194.24	99.9% (by HPLC)[5]	>98% atom D
InvivoChe m	Normesuxi mide-d5	1185130- 51-1	C11H6D5N O2	194.24	≥98%	Not specified
Clinivex	Normesuxi mide-d5	1185130- 51-1	C11H6D5N O2	194.24	Not specified	Not specified
CymitQuim ica	Normesuxi mide-d5	1185130- 51-1	C11H6D5N O2	194.24	Not specified	Not specified
MedChem Express	Normesuxi mide-d5	1185130- 51-1	C11H6D5N O2	194.24	Not specified	Not specified

Note: "Not specified" indicates that the information was not readily available on the vendor's public product page or through general searches. A Certificate of Analysis, provided upon purchase, would contain detailed information.

Experimental Protocols

Detailed experimental protocols are typically proprietary to the vendor and are provided on the Certificate of Analysis. However, based on standard analytical practices for compounds of this nature, the following are generalized methodologies for key quality control experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)



- Objective: To determine the chemical purity of Normesuximide-d5 by separating it from any non-deuterated or other impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). The
 gradient would typically start with a lower concentration of acetonitrile and ramp up to elute
 more hydrophobic compounds.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Procedure:
 - A standard solution of Normesuximide-d5 is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
 - The solution is injected into the HPLC system.
 - The resulting chromatogram is recorded.
 - Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

- Objective: To determine the percentage of deuterium incorporation in the Normesuximided5 molecule.
- Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, or electron ionization (EI) for GC-MS.



Procedure:

- The sample is introduced into the mass spectrometer.
- The mass spectrum is acquired, showing the distribution of ions with different mass-tocharge ratios (m/z).
- The relative intensities of the peaks corresponding to the deuterated molecule (d5) and any less-deuterated species (d0 to d4) are measured.
- The isotopic enrichment is calculated as the percentage of the d5 species relative to the sum of all isotopic species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of Normesuximide-d5 and the positions of deuterium labeling.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).
- · Experiments:
 - ¹H NMR: To observe the signals from any residual protons and confirm the absence of signals at the deuterated positions.
 - ¹³C NMR: To confirm the carbon skeleton of the molecule.

Procedure:

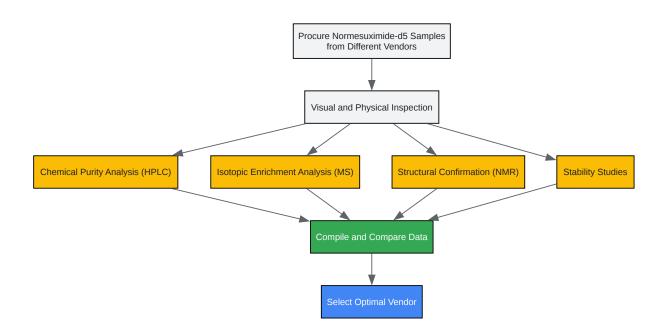
- A solution of the sample is prepared in the chosen deuterated solvent.
- The NMR spectra are acquired.
- The chemical shifts, splitting patterns, and integrals of the observed signals are analyzed to confirm the structure and isotopic labeling pattern.



Visualizations

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of **Normesuximide-d5** from different vendors.



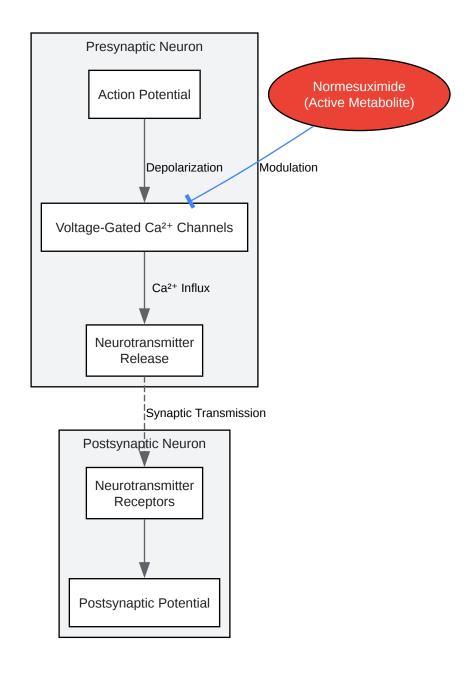
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Caption: Workflow for Vendor Qualification of **Normesuximide-d5**.

Signaling Pathway (Illustrative)

As Normesuximide is a metabolite of the anticonvulsant drug Mesuximide, its mechanism of action is related to the modulation of ion channels in neurons. The following is a simplified, illustrative diagram of a relevant signaling concept.





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Caption: Simplified Neuronal Signaling and Drug Target.

In conclusion, while publicly available comparative data is limited, researchers can make informed preliminary decisions based on the stated purity levels. For critical applications, it is strongly recommended to obtain and compare the Certificates of Analysis from each vendor or perform an in-house validation study.



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